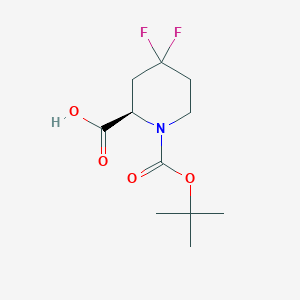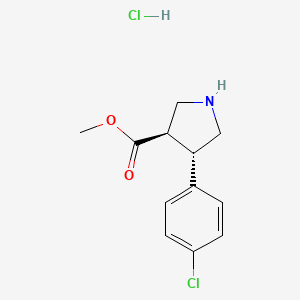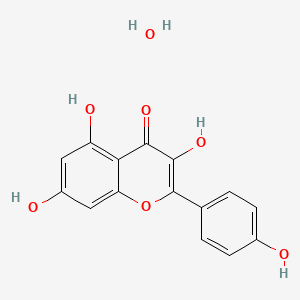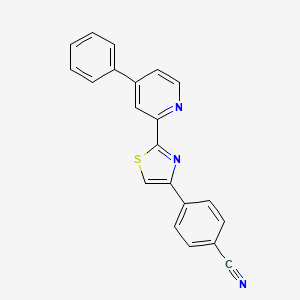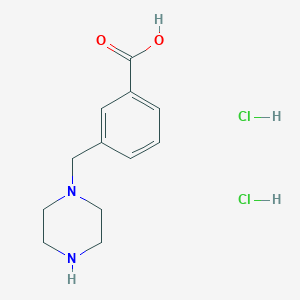
1-(3-Carboxyphenyl methyl) piperazine 2HCl, 90%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Carboxyphenyl methyl) piperazine 2HCl, 90% (hereafter referred to as “1-(3-CPP)”) is a white crystalline powder that is used as a reagent in a variety of laboratory experiments. It is a derivative of piperazine, a heterocyclic compound that is found in many pharmaceuticals, and is widely used in the synthesis of organic compounds. 1-(3-CPP) is a versatile compound that is used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all important topics to consider when studying this compound.
科学的研究の応用
1-(3-CPP) is widely used in scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides, as well as in the synthesis of heterocyclic compounds. It is also used in the synthesis of drugs, such as antifungal agents and antibiotics, and in the synthesis of pharmaceutical intermediates. Additionally, 1-(3-CPP) is used in the synthesis of fluorescent dyes and other compounds used in imaging techniques.
作用機序
The mechanism of action of 1-(3-CPP) is not well understood, but it is thought to be related to its ability to act as a nucleophile and react with electrophiles. It is also thought to be involved in the formation of hydrogen bonds between molecules, as well as in the formation of hydrogen-bonded complexes. Additionally, 1-(3-CPP) is believed to be involved in the formation of covalent bonds between molecules, which is important in the formation of organic compounds.
Biochemical and Physiological Effects
1-(3-CPP) has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, such as proteases, and to inhibit the growth of certain bacteria. Additionally, 1-(3-CPP) has been shown to have an effect on the metabolism of certain drugs, such as antifungal agents. Furthermore, 1-(3-CPP) has been shown to have an effect on the absorption of certain drugs, such as antibiotics.
実験室実験の利点と制限
1-(3-CPP) has several advantages and limitations when used in laboratory experiments. One of the major advantages of using 1-(3-CPP) is its low cost and availability. Additionally, it is relatively easy to synthesize and is stable in a variety of solvents. However, it is also important to consider the potential toxicity of 1-(3-CPP), as it is known to be toxic to certain bacteria and can be irritating to the skin and eyes.
将来の方向性
There are a number of potential future directions for the use of 1-(3-CPP). One potential direction is the development of new drugs and pharmaceuticals using 1-(3-CPP) as a starting material. Additionally, 1-(3-CPP) could be used in the synthesis of compounds with improved pharmacological properties. Furthermore, 1-(3-CPP) could be used in the development of new imaging techniques and fluorescent dyes. Finally, 1-(3-CPP) could be used in the synthesis of compounds with improved solubility and bioavailability.
合成法
The synthesis of 1-(3-CPP) is relatively simple and involves the reaction of 3-chloropiperazine and 3-carboxyphenylmethyl chloride in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and a base such as triethylamine is added to catalyze the reaction. The reaction is typically conducted at room temperature and the product, 1-(3-CPP), is isolated by filtration or crystallization.
特性
IUPAC Name |
3-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHZZOBIGOPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

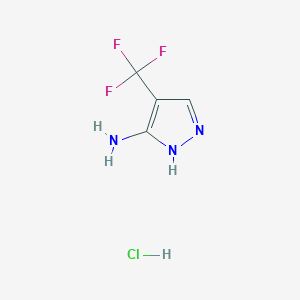
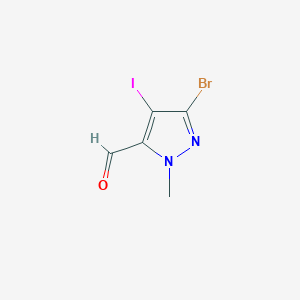
![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)
![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)
![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)
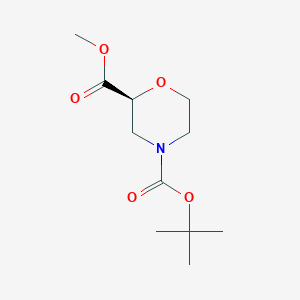

![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)
